

molecular structure and weight of (4-Phthalimidomethylphenyl)boronic acid pinacol ester

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Compound of Interest

Compound Name: (4-Phthalimidomethylphenyl)boronic acid pinacol ester

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An In-depth Technical Guide to (4-Phthalimidomethylphenyl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **(4-Phthalimidomethylphenyl)boronic acid pinacol ester**, a key building block in modern medicinal chemistry and drug discovery.

Core Molecular and Chemical Properties

(4-Phthalimidomethylphenyl)boronic acid pinacol ester is a bifunctional molecule featuring a phthalimide group and a boronic acid pinacol ester. This unique combination makes it a valuable reagent in organic synthesis, particularly for the introduction of a protected aminomethylphenyl group in cross-coupling reactions and as a linker component in the development of advanced therapeutic modalities.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ BNO ₄	[1]
Molecular Weight	363.2 g/mol	[1]
IUPAC Name	2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione	
CAS Number	138500-87-5	
Appearance	White to cream crystals or powder	[2]
Melting Point	85-89 °C	[3]

Experimental Protocols

Synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester

A plausible and common synthetic route to **(4-Phthalimidomethylphenyl)boronic acid pinacol ester** is the reaction of 4-(bromomethyl)phenylboronic acid pinacol ester with potassium phthalimide. This reaction, a variation of the Gabriel synthesis, provides a clean and efficient method for the formation of the desired product.

Materials:

- 4-(Bromomethyl)phenylboronic acid pinacol ester
- Potassium phthalimide
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Distilled water

- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(bromomethyl)phenylboronic acid pinacol ester (1 equivalent) and potassium phthalimide (1.1 equivalents).
- Add anhydrous DMF to the flask to dissolve the reactants.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **(4-Phthalimidomethylphenyl)boronic acid pinacol ester**.

General Protocol for Suzuki-Miyaura Cross-Coupling

(4-Phthalimidomethylphenyl)boronic acid pinacol ester is an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the formation of a C-C bond between the phenyl ring of the boronic ester and an aryl or vinyl halide/triflate.

Materials:

- **(4-Phthalimidomethylphenyl)boronic acid pinacol ester** (1.2 equivalents)
- Aryl or vinyl halide/triflate (1 equivalent)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
- Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser

Procedure:

- In a round-bottom flask, combine the aryl or vinyl halide/triflate, **(4-Phthalimidomethylphenyl)boronic acid pinacol ester**, palladium catalyst, and base.
- Add the solvent system to the flask.
- Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and perform an aqueous workup.

- Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired coupled product.

Applications in Drug Development

The unique structure of **(4-Phthalimidomethylphenyl)boronic acid pinacol ester** makes it a valuable tool in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

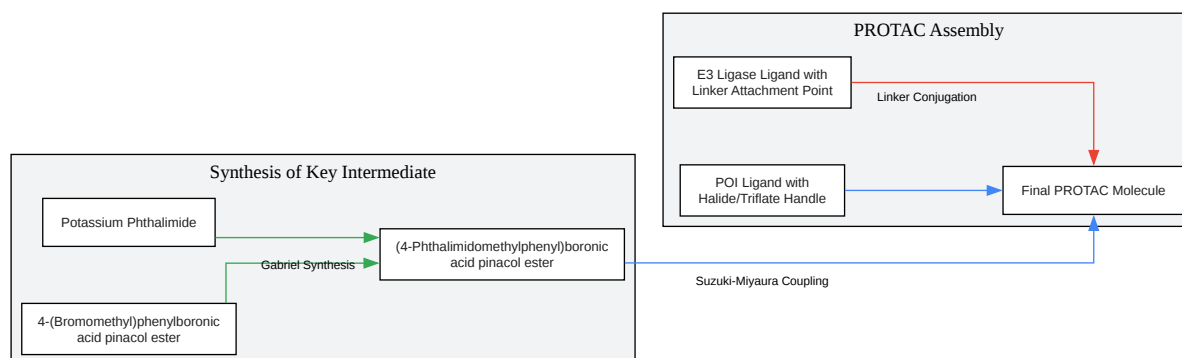
Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC molecule generally consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. **(4-Phthalimidomethylphenyl)boronic acid pinacol ester** can be incorporated into the linker component of a PROTAC. The phthalimide moiety can serve as a handle for further functionalization or as a part of the E3 ligase ligand itself (as derivatives of thalidomide, which binds to the Cereblon E3 ligase, are commonly used). The boronic ester allows for facile conjugation to other parts of the PROTAC molecule via Suzuki-Miyaura coupling.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC utilizing **(4-Phthalimidomethylphenyl)boronic acid pinacol ester** as a key building block.

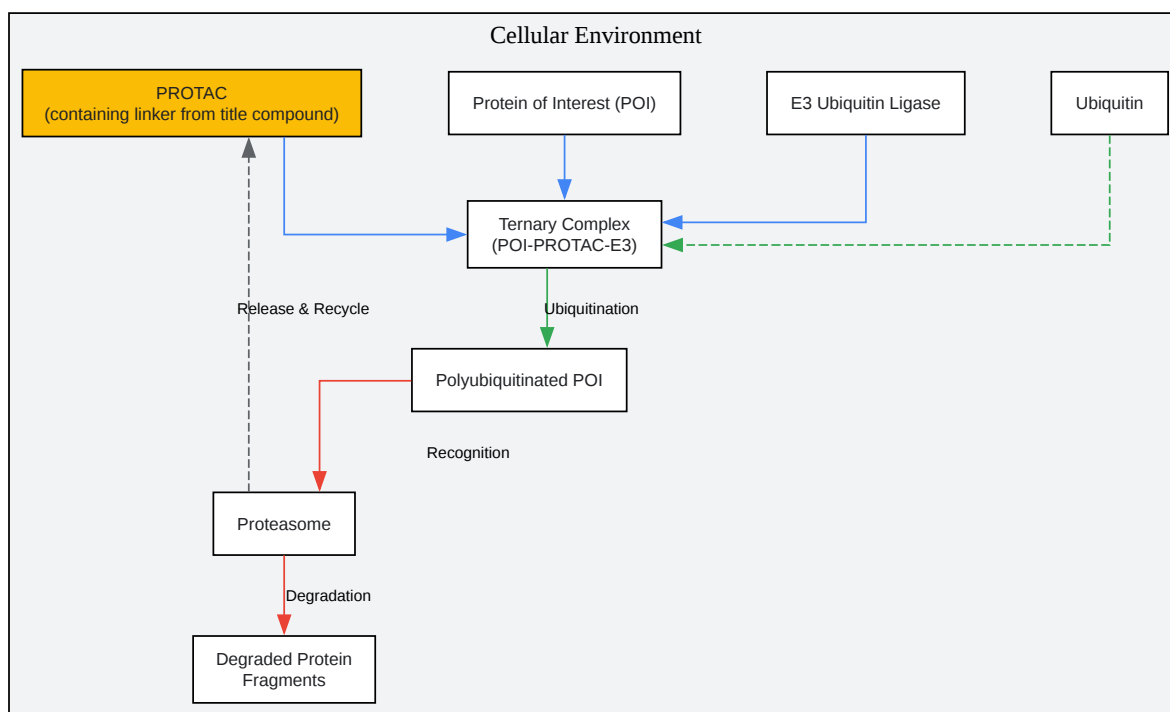


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Caption: Conceptual workflow for PROTAC synthesis.

Signaling Pathway Context: Targeted Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, a process in which **(4-Phthalimidomethylphenyl)boronic acid pinacol ester** can be a crucial structural component.



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Caption: Mechanism of PROTAC-mediated protein degradation.

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